N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC16260376
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13) |
| Standard InChI Key | IJTWVOMEEKXYQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)NCC2=CC=CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide features a pyrrolidine ring (a five-membered amine) connected to a furan group (a five-membered oxygen heterocycle) through a methylene-carboxamide bridge. The free base form (CAS 1078791-17-9) has the molecular formula CHNO, while its hydrochloride salt (CAS 1078162-92-1) adds a chlorine atom, resulting in CHClNO . The InChI key (LMSOTWPUKJUSCN-UHFFFAOYSA-N) confirms its stereochemical uniqueness, with no chiral centers reported in the current literature.
Table 1: Comparative Molecular Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 1078791-17-9 | 1078162-92-1 |
| Molecular Formula | CHNO | CHClNO |
| Molecular Weight | 194.23 g/mol | 230.69 g/mol |
| SMILES | O=C(NCC1=CC=CO1)C2NCCC2 | O=C(NCC1=CC=CO1)C2NCCC2.Cl |
Spectroscopic Characterization
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
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Amide Bond Formation: Pyrrolidine-2-carboxylic acid reacts with furfurylamine (furan-2-ylmethanamine) using a carbodiimide coupling agent (e.g., EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This yields the free base form .
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Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt, which enhances stability and solubility.
Key Reaction:
Purification and Analysis
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS m/z 195.1 [M+H] for the free base) .
Physicochemical Properties
Solubility and Stability
The free base exhibits limited water solubility (<1 mg/mL) but dissolves in organic solvents like DMSO and ethanol. The hydrochloride salt shows improved aqueous solubility (~5–10 mg/mL), making it preferable for in vitro assays. Both forms are hygroscopic and require storage under inert gas (N or Ar) at 2–8°C to prevent degradation .
Thermal Properties
Experimental melting points are unreported, but analogous pyrrolidine carboxamides typically melt between 120–150°C. Thermal gravimetric analysis (TGA) would likely show decomposition above 200°C .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wash immediately with soap and water |
| Inhalation risk | Use respiratory protection in poorly ventilated areas |
| Environmental hazard | Avoid release into waterways |
First Aid Measures
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